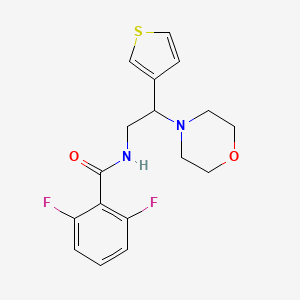

2,6-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2,6-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are known to have various biological activities and are used in the synthesis of a wide range of pharmaceuticals .

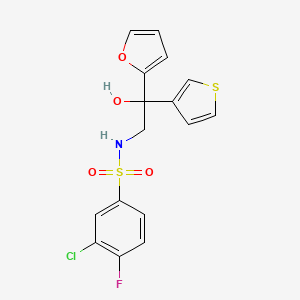

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzamide), two fluorine atoms attached to the benzene ring (2,6-difluoro), a morpholine ring (from the morpholino group), and a thiophene ring .Chemical Reactions Analysis

Benzamides, in general, can undergo various chemical reactions. For example, they can be hydrolyzed to produce benzoic acid and the corresponding amine . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atoms might make this compound more lipophilic (fat-soluble), which could affect its absorption and distribution in the body .Wissenschaftliche Forschungsanwendungen

Fluorination Agents and Chemical Synthesis

Aminodifluorosulfinium salts, such as XtalFluor-E and XtalFluor-M, serve as selective fluorination reagents, demonstrating enhanced thermal stability and ease of handling compared to traditional fluorinating agents. These reagents, which can be prepared more safely and cost-effectively, are effective in converting alcohols to alkyl fluorides and carbonyls to gem-difluorides without generating highly corrosive free-HF, thus usable in standard borosilicate vessels. This process suggests potential applications in chemical synthesis where selective fluorination is required, possibly involving compounds like 2,6-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide for advanced materials or pharmaceuticals (A. L’Heureux et al., 2010).

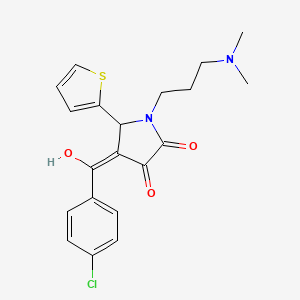

Antitumor Activity

Synthesis and evaluation of derivatives of this compound have shown distinct effective inhibition on the proliferation of cancer cell lines. Such compounds, through careful synthesis and structural characterization, demonstrate potential as targeted antitumor agents. The specific inhibition of cancer cell proliferation suggests these compounds' applicability in developing new oncological therapies (Jiu-Fu Lu et al., 2017).

Synthesis of Functionalized Polymers

Morpholine-2,5-dione derivatives, having substituents with various protected functional groups, can be prepared by cyclization of corresponding N-[(2RS)-bromopropionyl]-L-amino acids. These derivatives serve as monomers for ring-opening copolymerization to produce polyesteramides with protected pendant functional groups. The resulting copolymers, with pendant carboxylic acid, amine, or thiol groups, indicate the utility of morpholine derivatives in creating functionalized polymers for biomedical applications, such as drug delivery systems or tissue engineering scaffolds (P. J. I. Veld et al., 1992).

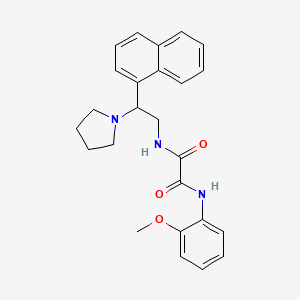

Molecular Interactions and Crystal Structures

The study of crystal structures and molecular interactions of compounds related to this compound can provide insights into their potential pharmaceutical applications. Understanding these compounds' crystal structures aids in elucidating their stability, solubility, and interaction mechanisms with biological targets, which is crucial for drug design and development processes (F. B. Kaynak et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,6-difluoro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N2O2S/c18-13-2-1-3-14(19)16(13)17(22)20-10-15(12-4-9-24-11-12)21-5-7-23-8-6-21/h1-4,9,11,15H,5-8,10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXSQRDCMGNNTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=C(C=CC=C2F)F)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1-(2-methylpropylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2886466.png)

![1-ethyl-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2886470.png)

![6-Methoxyspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2886475.png)

![2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2886481.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-phenylpropanamide](/img/structure/B2886483.png)

![3-amino-N-(benzo[d]thiazol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2886484.png)

![N-[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2886485.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2886486.png)